molecular formula C8H6N2O3S B146083 2(3H)-Benzothiazolone,5-methyl-7-nitro-(9CI) CAS No. 131908-96-8

2(3H)-Benzothiazolone,5-methyl-7-nitro-(9CI)

Cat. No.: B146083
CAS No.: 131908-96-8
M. Wt: 210.21 g/mol
InChI Key: ZGYIOMXBAHBJHU-UHFFFAOYSA-N
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Description

5-Methyl-7-nitrobenzo[d]thiazol-2(3H)-one is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused with a thiazole ring, which contains a nitro group at the 7th position and a methyl group at the 5th position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolone,5-methyl-7-nitro-(9CI) typically involves the nitration of 5-methylbenzo[d]thiazol-2(3H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of 2(3H)-Benzothiazolone,5-methyl-7-nitro-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-nitrobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Reduction: 5-Methyl-7-aminobenzo[d]thiazol-2(3H)-one.

    Oxidation: 5-Carboxy-7-nitrobenzo[d]thiazol-2(3H)-one.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

5-Methyl-7-nitrobenzo[d]thiazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolone,5-methyl-7-nitro-(9CI) is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrobenzo[d]thiazol-2-amine: Similar structure but lacks the methyl group at the 5th position.

    2-Methylbenzothiazole: Lacks the nitro group at the 7th position.

    7-Nitrobenzothiazole: Lacks the methyl group at the 5th position.

Uniqueness

5-Methyl-7-nitrobenzo[d]thiazol-2(3H)-one is unique due to the presence of both the nitro and methyl groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications, distinguishing it from other benzothiazole derivatives.

Properties

IUPAC Name

5-methyl-7-nitro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-4-2-5-7(14-8(11)9-5)6(3-4)10(12)13/h2-3H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYIOMXBAHBJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)[N+](=O)[O-])SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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